4-Methyl-6-nitropyridine-3-carboxylic acid
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, a six-membered heteroaromatic compound, is a ubiquitous and vital scaffold in the field of modern organic chemistry. nih.gov As an isostere of benzene, pyridine and its derivatives are fundamental precursors in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of a nitrogen atom in the aromatic ring imparts unique properties, such as increased polarity and the ability to improve water solubility in larger molecules, making it a highly sought-after component in drug design. nih.govresearchgate.net
Pyridine scaffolds are integral to over 7,000 existing drug molecules and are found in numerous natural products, including vitamins like niacin, coenzymes, and alkaloids. nih.govlifechemicals.com Their versatility allows for easy conversion into various functional derivatives, which has led to the development of a wide range of therapeutic agents. nih.gov In medicinal chemistry, these scaffolds are considered "privileged structures" because they can bind to multiple biological targets, leading to the discovery of drugs for a diverse array of diseases. nih.govrsc.org Beyond pharmaceuticals, pyridine derivatives are also crucial as ligands for organometallic compounds, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov
Historical Context of Nitropyridine and Carboxylic Acid Derivatives Research
The study of pyridine began in the 19th century, with its initial isolation from picoline by Anderson in 1846, and the subsequent discovery of its structure by Wilhelm Korner (1869) and James Dewar (1871). nih.gov However, the direct nitration of the pyridine ring proved to be a significant chemical challenge for early chemists. The basic nitrogen atom readily protonates in acidic conditions, forming a strongly deactivated pyridinium (B92312) cation, which makes electrophilic substitution reactions like nitration extremely difficult and often results in very low yields. kochi-tech.ac.jpresearchgate.net Early methods required harsh conditions, such as reacting at 330°C in fuming sulfuric acid, which were often impractical. acs.org
A significant breakthrough came with the development of alternative nitration strategies. In the early 2000s, researchers developed methods using reagents like dinitrogen pentoxide (N₂O₅) in sulfur dioxide, which proceeds through an N-nitropyridinium intermediate and a subsequent sigmatropic shift, rather than direct electrophilic aromatic substitution. researchgate.netresearchgate.net This and other modern methods have made various nitropyridines more accessible for synthesis. kochi-tech.ac.jpntnu.no
Concurrently, research into pyridine carboxylic acids has established them as important building blocks for more complex molecules. oist.jpchim.it The carboxylic acid group provides a reactive handle for further chemical modifications and can contribute to a molecule's biological activity through interactions like metal ion chelation, a useful property for enzyme inhibitors. nih.gov The combination of these two fields—nitropyridine synthesis and the use of pyridine carboxylic acids—has enabled the creation of a diverse library of substituted pyridines for various applications.
Overview of 4-Methyl-6-nitropyridine-3-carboxylic acid within its Chemical Class
Pyridine Core : Provides the fundamental aromatic heterocyclic structure.
Carboxylic Acid Group : As a meta-director and an electron-withdrawing group, it influences the electronic properties of the ring and serves as a primary site for reactions such as esterification or amide formation. nih.gov
Nitro Group : This is a very strong electron-withdrawing group, which significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution reactions. kochi-tech.ac.jp The nitro group is a key feature in many biologically active compounds. consensus.appnih.govmdpi.com
Methyl Group : An electron-donating group that can influence the reactivity and regioselectivity of reactions on the pyridine ring.
The specific arrangement of these groups on the pyridine scaffold makes this compound a potentially useful intermediate in organic synthesis for creating more complex, functionalized heterocyclic systems.
Table 1: Physicochemical Properties of this compound Data sourced from computational predictions.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.14 g/mol |
| Monoisotopic Mass | 182.03276 Da |
| XlogP (predicted) | 0.9 |
| Source: PubChemLite uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-6(9(12)13)8-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRCHTFVVVZVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60780-86-1 | |
| Record name | 4-methyl-6-nitropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Studies of 4 Methyl 6 Nitropyridine 3 Carboxylic Acid
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring in 4-methyl-6-nitropyridine-3-carboxylic acid is highly electron-deficient, a consequence of the inductive and resonance effects of the ring nitrogen and the powerful electron-withdrawing nitro group. This property makes the aromatic system particularly reactive towards nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electrophilic aromatic rings. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of a leaving group restores the aromaticity.
In pyridine derivatives, the ring nitrogen effectively stabilizes the negative charge in the Meisenheimer intermediate, especially when the attack occurs at the ortho (C2, C6) or para (C4) positions. quora.com The presence of a nitro group provides further activation and stabilization. nih.gov For this compound, the nitro group at the C6 position not only activates the ring but can also serve as an effective leaving group, a phenomenon observed in related nitropyridine systems. nih.govmasterorganicchemistry.com
Research on methyl 3-nitropyridine-4-carboxylate, a structurally similar compound, has shown that the nitro group can be readily displaced by various nucleophiles. nih.govmasterorganicchemistry.com The electron-poor pyridine ring, combined with the anion-stabilizing effect of the adjacent carbonyl group, facilitates the departure of the nitro substituent. masterorganicchemistry.com This suggests that this compound would be a viable substrate for SNAr reactions, allowing for the introduction of new functionalities at the C6 position.
Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Nitropyridine Ester Based on reactions of methyl 3-nitropyridine-4-carboxylate masterorganicchemistry.com
| Nucleophile Source | Attacking Nucleophile | Product Type |
| Cesium Fluoride (B91410) (CsF) | Fluoride (F⁻) | 6-Fluoro-4-methylpyridine-3-carboxylic acid derivative |
| Methoxide (CH₃O⁻) | Oxygen Nucleophile | 6-Methoxy-4-methylpyridine-3-carboxylic acid derivative |
| Amines (R₂NH) | Nitrogen Nucleophile | 6-Amino-4-methylpyridine-3-carboxylic acid derivative |
| Thiolates (RS⁻) | Sulfur Nucleophile | 6-Thioether-4-methylpyridine-3-carboxylic acid derivative |
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. numberanalytics.com The reaction involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the electron-deficient ring. msu.eduacs.org This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring, resulting in the net substitution of a hydrogen atom. msu.edunumberanalytics.com
Nitropyridines are excellent substrates for VNS reactions. numberanalytics.com The nitro group strongly activates the ring for nucleophilic attack, directing the substitution to the ortho and para positions. nih.gov For this compound, the most probable site for VNS attack is the C5 position, which is ortho to the activating nitro group at C6.
The mechanism proceeds through the formation of an anionic σ-adduct, which then rearomatizes through the elimination of HX (e.g., HCl). acs.org This pathway avoids the direct displacement of a hydride ion, which is energetically unfavorable. wikipedia.org The VNS reaction provides a direct route for the alkylation or amination of the pyridine nucleus without pre-functionalization. msu.edu
Table 2: Representative VNS Reactions on Nitropyridines
| Nitropyridine Substrate | Nucleophile Precursor | Product | Reference |
| 3-Nitropyridine (B142982) | Chloromethyl phenyl sulfone | 4-(Phenylsulfonylmethyl)-3-nitropyridine | numberanalytics.com |
| 3-Nitropyridine | N,N-Dialkyl chloromethanesulfonamide | 4-(N,N-Dialkylsulfamoylmethyl)-3-nitropyridine | nih.gov |
| 5-Nitroquinoline | Chloromethyl phenyl sulfone | 6-(Phenylsulfonylmethyl)-5-nitroquinoline | nih.gov |
Transformations of the Nitro Group
The nitro group is a highly versatile functional group that can be converted into a variety of other nitrogen-containing moieties, most commonly through reduction.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. numberanalytics.com This reaction is expected to proceed efficiently for this compound to yield 6-amino-4-methylpyridine-3-carboxylic acid. The resulting aminopyridine is a valuable building block for the synthesis of more complex heterocyclic systems.
A variety of methods can be employed for this transformation, with catalytic hydrogenation and the use of dissolving metals in acid being the most common. numberanalytics.com
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and high-yielding process.
Metal/Acid Reduction: Classic methods involve the use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). numberanalytics.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Description |
| H₂, Pd/C | Catalytic hydrogenation; a common and efficient laboratory method. |
| Fe, HCl | A classic, inexpensive, and effective method using iron powder in acid. |
| Sn, HCl | Another standard metal-acid combination for nitro group reduction. |
| Na₂S₂O₄ | Sodium dithionite (B78146) can be used under neutral or basic conditions. |
| Zn, NH₄Cl | Zinc dust with ammonium (B1175870) chloride provides milder, near-neutral conditions. researchgate.net |
Besides complete reduction to an amine, the nitro group can be transformed into other functional groups corresponding to intermediate oxidation states between nitro (+4) and amino (-2). These reactions require careful control of reagents and conditions.
Partial Reduction to Hydroxylamines: The reduction can be stopped at the hydroxylamine (B1172632) stage using specific reagents. For aromatic nitro compounds, reagents such as zinc dust in the presence of ammonium chloride or water can yield N-arylhydroxylamines. researchgate.netresearchgate.net This provides access to N-hydroxy-6-amino-4-methylpyridine-3-carboxylic acid.
Formation of Nitroso Compounds: Further controlled reduction of the nitro group leads to the nitroso (-N=O) intermediate. msu.edu While often transient, nitroso compounds can sometimes be isolated. Alternatively, N-substituted hydroxylamines can be carefully oxidized to yield nitroso compounds. wikipedia.org
Formation of Azo and Azoxy Compounds: In alkaline media or with specific reducing agents like metal hydrides, bimolecular reduction products can be formed. researchgate.net Two molecules of the nitropyridine can couple to form azoxy (R-N=N⁺(O⁻)-R) or azo (R-N=N-R) compounds.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key site for derivatization via nucleophilic acyl substitution. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, followed by attack of a nucleophile.
Esterification: The most common reaction is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.net The reaction is reversible and driven to completion by removing water or using an excess of the alcohol. researchgate.net
Amide Formation: Carboxylic acids react with amines to form amides. The direct reaction requires high temperatures to dehydrate the initial ammonium carboxylate salt. More commonly, the carboxylic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) before the addition of the amine.
Acyl Chloride Formation: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form a highly reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride is a valuable intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides under mild conditions.
Table 4: Common Transformations of the Carboxylic Acid Group
| Reagent(s) | Product Functional Group | Reaction Name/Type |
| R'OH, H⁺ (catalyst) | Ester (-COOR') | Fischer Esterification |
| SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) | Acyl Halide Formation |
| R'₂NH, DCC (or heat) | Amide (-CONR'₂) | Amidation |
| LiAlH₄ then H₃O⁺ | Primary Alcohol (-CH₂OH) | Reduction |
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is a versatile functional group that readily undergoes esterification and amidation reactions, which are fundamental transformations for creating libraries of derivative compounds for various applications, including medicinal chemistry. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or an amine.
Amidation:
The synthesis of amides from this compound has been successfully demonstrated using standard peptide coupling reagents. In a notable example, the compound was condensed with an aminocyclopropyl benzamide (B126) derivative to furnish the corresponding amide in high yield. acs.org This transformation was achieved using a water-soluble carbodiimide (B86325) (WSC, also known as EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). acs.orgresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester is subsequently displaced by the amine nucleophile to form the stable amide bond. The specific conditions and yield for this reported amidation are detailed in the table below. acs.org
| Reactants | Coupling Agents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound; 4-((1S,2R)-2-(tert-butoxycarbonylamino)cyclopropyl)benzamide | WSC (HCl), HOBt | DMF | Room Temperature, Overnight | tert-butyl ((1S,2R)-2-(4-((4-methyl-6-nitropyridin-3-yl)carboxamido)phenyl)cyclopropyl)carbamate | 87 | acs.org |
Esterification:
While specific examples of the esterification of this compound are not detailed in the reviewed literature, the conversion can be readily accomplished using well-established synthetic protocols. Given the successful activation of the carboxylic acid with carbodiimide reagents for amidation, a similar strategy is applicable for esterification. The reaction would typically involve the same activating agents (e.g., WSC or DCC) to form the active intermediate, which would then be intercepted by an alcohol. The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is common practice to accelerate this type of reaction.
Alternatively, the classic Fischer esterification method, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid), represents another viable pathway. The choice of method would depend on the substrate's sensitivity to strong acids and high temperatures.
Decarboxylation Pathways
The decarboxylation of pyridinecarboxylic acids is a known chemical transformation, though the specific conditions and mechanisms can be highly dependent on the substitution pattern of the pyridine ring. For this compound, while direct experimental studies on its decarboxylation are not prominently reported, the likely pathways can be inferred from extensive research on related compounds. researchgate.net
The decarboxylation of picolinic acids (pyridine-2-carboxylic acids) and their derivatives is often explained by the Hammick mechanism. researchgate.net This mechanism is particularly relevant for acids with a nitrogen atom ortho to the carboxyl group and involves the formation of a zwitterionic intermediate that stabilizes the negative charge developing on the ring during the loss of carbon dioxide, ultimately forming an ylide. Although the target compound is a nicotinic acid derivative (a 3-carboxylic acid), the electronic effects of the ring nitrogen and substituents are crucial.
For pyridinecarboxylic acids in general, two primary decarboxylation pathways are considered:
Ylide Mechanism: In this pathway, the zwitterionic form of the molecule loses CO2 to form a 2-pyridyl carbanion or a related ylide intermediate, which is then protonated by the solvent. researchgate.netcdnsciencepub.com
Protonation Mechanism: In acidic conditions, protonation of the ring nitrogen enhances the electron-withdrawing nature of the ring, facilitating the departure of CO2. This is particularly noted in the decarboxylation of 3-hydroxy- and 3-aminopicolinic acids at high acidity. researchgate.net
For this compound, the presence of the strongly electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 4-position would significantly influence the electronic density of the pyridine ring and the stability of any potential intermediates. The nitro group would generally be expected to stabilize a negative charge on the ring, which could facilitate a mechanism involving a carbanionic intermediate. Conversely, studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can accelerate decarboxylation in the acid form, suggesting that steric hindrance that disrupts the coplanarity of the carboxyl group with the pyridine ring may play a crucial role by weakening the C-C bond. researchgate.net Therefore, the thermal decarboxylation of this compound would likely proceed upon heating, with the precise mechanism being a complex interplay of these electronic and steric factors.
Functional Group Interconversions of Carboxylic Acid Derivatives
Derivatives of this compound, such as its amides and esters, serve as valuable substrates for further functional group interconversions. A key reaction in this context is the nucleophilic aromatic substitution (SNAr) of the nitro group. The pyridine ring is inherently electron-deficient, and this character is greatly amplified by the presence of the strongly electron-withdrawing nitro group and the carboxamide group at the 3-position. This electronic arrangement makes the positions ortho and para to the nitro group (in this case, the 6- and 2-positions) highly susceptible to attack by nucleophiles. uoanbar.edu.iqechemi.com
A specific application of this reactivity has been demonstrated in the synthesis of radiolabeled compounds for positron-emission tomography (PET). acs.org The amide derivative, formed as described in section 3.3.1, was subjected to nucleophilic substitution to replace the 6-nitro group with a fluorine atom. This reaction was accomplished using potassium fluoride ([18F]KF) in the presence of a cryptand, Kryptofix 222 (K222), which chelates the potassium ion and enhances the nucleophilicity of the fluoride anion. acs.orgresearchgate.net This transformation highlights the utility of the nitro group as a good leaving group in SNAr reactions on this scaffold, enabling the introduction of other functional groups at the 6-position.
| Substrate | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| tert-butyl ((1S,2R)-2-(4-((4-methyl-6-nitropyridin-3-yl)carboxamido)phenyl)cyclopropyl)carbamate | [18F]KF, K222, K2CO3 | DMSO | 150 °C, 10 min | tert-butyl ((1S,2R)-2-(4-((6-[18F]fluoro-4-methylpyridin-3-yl)carboxamido)phenyl)cyclopropyl)carbamate | acs.org |
This reactivity opens pathways to a variety of other derivatives. Strong nucleophiles such as alkoxides, thiolates, and amines could similarly displace the nitro group to generate a diverse array of 6-substituted-4-methylnicotinic acid derivatives, further expanding the chemical space accessible from this starting material.
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 6 Nitropyridine 3 Carboxylic Acid and Its Chemical Derivatives
X-ray Crystallography and Solid-State Structural Analysis
A definitive single-crystal X-ray diffraction study for 4-Methyl-6-nitropyridine-3-carboxylic acid has not been reported in the surveyed scientific literature. However, the molecular structure allows for predictions regarding its solid-state arrangement. The presence of a carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the crystal lattice, a common feature for carboxylic acids. In these dimers, the carboxyl groups of two molecules would likely form a cyclic motif through O-H···O hydrogen bonds.
Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for similar organic molecules) |
| Z (molecules per unit cell) | 4 or 8 |
| Key Interactions | O-H···O hydrogen bonding (dimer formation), C-H···O interactions, π-π stacking |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding
The vibrational spectrum of this compound can be predicted by analyzing its constituent functional groups. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying these groups and probing the molecule's bonding environment.
The most characteristic vibrations would arise from the carboxylic acid, nitro, and methyl groups, as well as the pyridine (B92270) ring. The carboxylic acid group is expected to show a strong, broad O-H stretching band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, indicative of hydrogen bonding. pressbooks.pub The C=O stretching vibration of the carboxyl group would appear as a strong band around 1710-1760 cm⁻¹. pressbooks.pub
The nitro group (NO₂) will exhibit characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch is expected to appear as a strong band in the FT-IR spectrum between 1500 and 1560 cm⁻¹, while the symmetric stretch would be found in the 1300-1370 cm⁻¹ region. nih.govoaji.net
The methyl group (CH₃) will show C-H stretching vibrations just below 3000 cm⁻¹, along with bending vibrations at lower wavenumbers. The pyridine ring itself will have a series of characteristic ring stretching and bending vibrations.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad, strong) | Weak or not observed |
| C=O stretch | 1710-1760 (strong) | Medium | |
| Nitro Group | Asymmetric NO₂ stretch | 1500-1560 (strong) | Medium |
| Symmetric NO₂ stretch | 1300-1370 (strong) | Strong | |
| Pyridine Ring | Ring stretching | 1400-1600 (multiple bands) | Strong |
| Methyl Group | C-H symmetric/asymmetric stretch | 2850-3000 (medium) | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive information about its molecular framework.
In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The pyridine ring protons will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl protons would resonate as a singlet in the aliphatic region, likely between 2.0 and 3.0 ppm.
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield, typically in the range of 165-185 ppm. pressbooks.pub The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts significantly affected by the substituents. The methyl carbon will appear at a much higher field.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
In the absence of experimental NMR data, computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts. nih.govnih.govtandfonline.com These calculations, when performed at a suitable level of theory and with an appropriate basis set, can provide theoretical spectra that closely match experimental results. By comparing the computationally predicted chemical shifts with those of known, related compounds, a reliable assignment for the ¹H and ¹³C NMR spectra of this compound can be achieved.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | > 10 (broad s) | 165-185 |
| Pyridine-H | 7.0-9.0 (multiplets) | 120-160 |
| CH₃ | 2.0-3.0 (s) | 15-25 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions of the aromatic pyridine ring and n → π* transitions associated with the carbonyl and nitro groups.
The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine-3-carboxylic acid. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. nih.goviu.eduresearchgate.netstackexchange.comresearchgate.net The exact position of the absorption maxima will also be influenced by the solvent polarity.
Table 4: Predicted UV-Visible Absorption Maxima (λmax) for this compound
| Transition Type | Predicted λmax (nm) | Solvent Dependence |
| π → π* (aromatic ring) | 250-300 | Moderate |
| n → π* (NO₂ and C=O) | 300-350 | High |
Theoretical and Computational Chemistry of 4 Methyl 6 Nitropyridine 3 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For pyridine (B92270) derivatives, Density Functional Theory (DFT) methods, particularly with the B3LYP functional, are commonly used to optimize molecular geometry. These calculations aim to find the minimum energy conformation of the molecule. mdpi.comresearchgate.net
The process involves calculating the energy of an initial molecular structure and then systematically modifying the geometry to find a new structure with lower energy. mdpi.com For similar pyridine carboxylic acid molecules, DFT calculations have been performed to determine optimized bond lengths and angles, which often show good agreement with experimental X-ray diffraction data. nih.govrsc.org For instance, in a related compound, the calculated bond lengths for the pyridine ring and the carboxylic acid group were found to be very close to the experimental values. nih.gov The planarity of the pyridine ring and the orientation of the substituent groups, such as the methyl, nitro, and carboxylic acid groups, are key parameters determined through geometry optimization. scholarsresearchlibrary.com
Table 1: Representative Calculated Geometric Parameters for a Pyridine Carboxylic Acid Derivative
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C-C (ring) | ~1.39 Å |
| Bond Length | C-N (ring) | ~1.34 Å |
| Bond Length | C-C (carboxyl) | ~1.51 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O | ~1.36 Å |
| Bond Angle | C-N-C (ring) | ~117° |
| Bond Angle | O-C=O | ~123° |
Note: The values in this table are representative of typical pyridine carboxylic acid structures and are for illustrative purposes. Specific values for 4-methyl-6-nitropyridine-3-carboxylic acid would require a dedicated computational study.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical behavior and reactivity. Computational methods provide a detailed picture of electron distribution and energy levels.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.netirjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. scholarsresearchlibrary.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comwikipedia.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.comirjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. scholarsresearchlibrary.com For many organic molecules, this energy gap can be correlated with their bioactivity. irjweb.com Computational studies on similar pyridine derivatives have calculated HOMO-LUMO gaps to understand their electronic properties and potential for charge transfer within the molecule. researchgate.netresearchgate.net
Table 2: Frontier Orbital Energies and Energy Gap (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 to -7.5 |
| LUMO Energy (ELUMO) | -2.0 to -3.0 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.0 to 5.0 |
Note: These are typical energy ranges for similar organic molecules and serve as an illustration.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.
Typically, regions with a negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For pyridine carboxylic acid derivatives, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles. tandfonline.com The hydrogen atom of the carboxylic acid group would exhibit a positive potential, indicating a site for nucleophilic interaction. tandfonline.com
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the bonding and electronic interactions within a molecule. faccts.dejuniperpublishers.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. faccts.dejuniperpublishers.com
Prediction and Elucidation of Spectroscopic Parameters (Computational IR, Raman, NMR, UV-Vis)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental results to confirm the molecular structure and assign spectral features. tandfonline.comnih.govresearchgate.net
DFT calculations, often using the B3LYP functional, are widely employed to compute vibrational frequencies (IR and Raman). nih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values. nih.gov The potential energy distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. researchgate.netnih.gov
For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of 1H and 13C nuclei. nih.govnih.gov These theoretical predictions can aid in the assignment of complex experimental NMR spectra. nih.gov
Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. tandfonline.commaterialsciencejournal.org These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. materialsciencejournal.org
Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Parameter | Experimental Range | Calculated Range (DFT) |
| FT-IR | O-H stretch (carboxylic acid) | 3400-3600 cm-1 | 3500-3700 cm-1 |
| FT-IR | C=O stretch (carboxylic acid) | 1680-1720 cm-1 | 1700-1750 cm-1 |
| 1H NMR | Carboxylic acid proton | 10-13 ppm | 10-13 ppm |
| 13C NMR | Carboxylic carbon | 165-175 ppm | 165-175 ppm |
| UV-Vis | λmax | 250-350 nm | 260-360 nm |
Note: This table provides typical ranges for the spectroscopic parameters of related compounds.
Reaction Mechanism Studies and Transition State Analysis (Computational)
Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition states. By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation.
For a molecule like this compound, computational studies could be used to explore various reactions, such as esterification of the carboxylic acid, reduction of the nitro group, or nucleophilic substitution on the pyridine ring. These studies would involve locating the transition state structure for each step of the reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. taylorfrancis.com
Calculations can also provide insights into the thermodynamics of the reaction by determining the energies of the reactants, products, and intermediates. This information helps in predicting the feasibility and spontaneity of a reaction. While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodologies are well-established for similar organic molecules. taylorfrancis.com
Non-Linear Optical Properties and Electronic Polarizability Studies
A comprehensive search of scientific literature and computational chemistry databases did not yield specific research studies focused on the non-linear optical (NLO) properties and electronic polarizability of this compound. Consequently, no experimental or theoretical data for parameters such as polarizability (α) or first-order hyperpolarizability (β) for this specific molecule are available in the reviewed literature.
Theoretical studies in this field typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict the NLO response of molecules. These investigations are crucial for identifying potential candidates for new materials in optoelectronics and photonics. The NLO properties of organic molecules are fundamentally linked to their molecular structure, particularly the presence of a π-conjugated system and the strategic placement of electron-donating and electron-withdrawing groups.
In principle, the molecular structure of this compound—featuring a pyridine ring substituted with an electron-donating methyl group and two electron-withdrawing groups (a nitro group and a carboxylic acid group)—suggests that it could exhibit NLO properties. The interaction between these donor and acceptor groups across the π-system of the pyridine ring can lead to significant intramolecular charge transfer, a key factor for a high NLO response. However, without dedicated computational or experimental studies, the specific polarizability and hyperpolarizability values remain undetermined. Further research would be required to quantify these properties and to fully assess the potential of this compound as an NLO material.
Applications in Chemical Synthesis and Materials Science
Role as Building Blocks and Intermediates in Complex Organic Synthesis
4-Methyl-6-nitropyridine-3-carboxylic acid serves as a crucial building block for constructing intricate molecular architectures. bldpharm.com The nitro group and the carboxylic acid moiety are reactive handles that can be selectively transformed, allowing for the stepwise assembly of complex target molecules. Nitro compounds, in general, are considered indispensable starting materials for the synthesis of pharmaceutically relevant molecules due to their diverse reactivity and the ease with which the nitro group can be converted into other functional groups, such as amines. frontiersin.org
The structure of this compound is well-suited for the synthesis of annulated heterocyclic systems, where additional rings are fused onto the pyridine (B92270) core. The presence of the nitro group is particularly significant, as reductive cyclization of nitroarenes is a known strategy for forging new N-heterocycles. researchgate.net This transformation can be catalyzed by transition metal complexes using reducing agents like carbon monoxide, where the nitro group is ultimately incorporated into the newly formed ring. researchgate.net Synthetic methods for creating pyridines fused with five, six, or even larger membered rings are established in organic chemistry. nih.govsemanticscholar.org By strategically reacting the functional groups of this compound, chemists can construct a variety of bicyclic and polycyclic heterocyclic systems, which are scaffolds of interest in medicinal chemistry.
Table 1: Potential Annulated Systems via Reductive Cyclization This table presents hypothetical, yet chemically plausible, annulated systems that could be targeted starting from derivatives of this compound, based on established reductive cyclization methodologies. researchgate.net
| Starting Material Derivative (Hypothetical) | Reaction Condition | Resulting Annulated System |
| Ester derivative with an ortho-ethyl group | Reductive Cyclization (e.g., with CO) | Pyrrolo[3,2-b]pyridine |
| Amide derivative with an ortho-vinyl group | Intramolecular Cyclization | Pyrido[2,3-b]azepine |
| Derivative with an ortho-formyl group | Reductive Amination/Cyclization | Furo[3,2-b]pyridine |
The pyridine ring is a privileged scaffold in drug discovery and development due to its presence in numerous therapeutic agents. nih.gov this compound is an excellent starting point for creating diverse, functionalized pyridine derivatives. bldpharm.com The nitro group can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. The carboxylic acid can be converted into esters, amides, or other derivatives. mdpi.com Furthermore, the nitro group can be replaced by other functionalities, such as fluoride (B91410), via nucleophilic aromatic substitution, a reaction demonstrated on the related methyl 3-nitropyridine-4-carboxylate. nih.gov This versatility allows for the generation of a library of substituted pyridines for screening in various applications.
Potential in Catalysis and Ligand Design
Pyridine-based compounds containing carboxylic acid groups are well-known for their ability to act as chelating ligands for metal cations. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form stable complexes. The ability of nicotinic acid (pyridine-3-carboxylic acid) to form complexes with heteropolyanions has been demonstrated, highlighting the coordinating capability of this structural motif. researchgate.net Consequently, this compound and its derivatives hold potential for use in the design of novel ligands for catalysis and coordination chemistry. The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine ring, potentially influencing their catalytic activity.
Role in Material Science Applications (e.g., precursors for functional materials, dyes)
The chromophoric nature of the nitropyridine system suggests a potential role for this compound as a precursor in the development of functional materials such as dyes. Pyridinone derivatives, which share structural similarities, are used as intermediates for disperse dyes that yield bright hues and exhibit good fastness properties on fabrics like polyester. nih.govmdpi.com Azo-disperse dyes have been synthesized from 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile by coupling it with various diazonium salts. nih.govresearchgate.net By analogy, the amino derivative of this compound (obtained by reducing the nitro group) could be diazotized and coupled with other aromatic compounds to produce novel azo dyes with potentially interesting optical properties for material science applications.
Table 2: Comparison of Dye Precursor Structures
| Compound | Key Functional Groups for Dye Synthesis | Resulting Dye Type | Reference |
| 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile | Active methylene (B1212753) group for coupling | Azo Disperse Dyes | nih.govresearchgate.net |
| 4-Methyl-6-aminopyridine-3-carboxylic acid (Derivative of subject compound) | Primary aromatic amine (for diazotization) | Azo Dyes (Potential) | N/A |
Derivatization for Advanced Analytical Methodologies (Non-biological)
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful technique used to enhance the detection and separation of analytes. nih.gov Carboxylic acids are often targeted for derivatization to improve their chromatographic retention on reverse-phase columns and increase their ionization efficiency in the mass spectrometer. nih.govslu.se
The carboxylic acid group of this compound can be readily converted into various derivatives for non-biological analytical purposes. For instance, it can be esterified or coupled with an amine-containing reagent. Picolinyl ester derivatization is a simple and versatile method for the sensitive and specific determination of compounds with hydroxyl groups by LC-ESI-MS, and similar principles can be applied to carboxylic acids using appropriate reagents. researchgate.net This process involves activating the carboxylic acid, for example with a carbodiimide (B86325) agent like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC), to facilitate amide coupling under mild conditions. nih.gov Such derivatization introduces a tag that improves the molecule's analytical properties, allowing for more sensitive and reliable quantification in complex non-biological matrices.
Table 3: Common Derivatization Strategies for Carboxylic Acids
| Derivatization Reagent Class | Purpose | Resulting Functional Group | Analytical Advantage | Reference |
| Benzylamines (e.g., 4-bromo-N-methylbenzylamine) | Enhance ionization and chromatographic retention | Amide | Improved sensitivity in LC-MS/MS, characteristic isotopic patterns | nih.gov |
| Picolinic Acid Derivatives | Enhance ionization efficiency | Ester/Amide | Increased sensitivity in positive-ion ESI-MS | researchgate.net |
| Phenylhydrazines (e.g., 3-nitrophenylhydrazine) | Improve separation and sensitivity | Hydrazide | Blocks ionic interactions, decreases polarity for better RPLC separation | slu.se |
Future Research Directions and Perspectives on 4 Methyl 6 Nitropyridine 3 Carboxylic Acid Chemistry
Untapped Synthetic Methodologies and Chemical Transformations
While classical synthetic routes to pyridine (B92270) derivatives are well-established, the specific synthesis of 4-Methyl-6-nitropyridine-3-carboxylic acid can benefit from the exploration of more modern and efficient methodologies. Future research should focus on the development of novel synthetic pathways that offer improved yields, greater functional group tolerance, and enhanced sustainability.
One promising avenue is the application of flow chemistry . Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the target compound. nih.govnih.gov The synthesis of polysubstituted pyridines, which can be complex in batch processes, could be streamlined using flow reactors, potentially reducing production costs and improving safety. researchgate.net
Photocatalysis represents another largely untapped methodology for the synthesis and functionalization of nitropyridines. numberanalytics.comuoanbar.edu.iq Visible-light-mediated reactions could enable novel C-H functionalization pathways on the pyridine ring, allowing for the introduction of various substituents under mild conditions. numberanalytics.comnih.govacs.org This approach could provide access to a diverse range of derivatives of this compound that are difficult to obtain through traditional methods.
Furthermore, three-component ring transformations offer a powerful strategy for the construction of highly substituted nitropyridines from simple precursors. nih.govontosight.ai Investigating novel combinations of ketones, ammonia (B1221849) sources, and other building blocks in the presence of a suitable catalyst could lead to more direct and atom-economical syntheses of the target molecule and its analogs.
| Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved yield and purity, enhanced safety, potential for scalability. nih.govresearchgate.net |
| Photocatalysis | Mild reaction conditions, novel C-H functionalization, access to diverse derivatives. numberanalytics.comuoanbar.edu.iq |
| Three-Component Ring Transformations | Atom economy, direct synthesis from simple precursors, rapid library generation. nih.govontosight.ai |
Exploration of Novel Reactivity Patterns and Selectivity Control
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. nih.gov The methyl and carboxylic acid groups introduce steric and electronic effects that can direct the regioselectivity of reactions.
Future research should focus on the selective C-H functionalization of the pyridine ring. researchgate.netbeilstein-journals.org The development of catalysts that can override the inherent reactivity of the molecule and selectively activate specific C-H bonds would be a significant advancement. nih.gov For instance, transition-metal catalysis could be employed to achieve site-selective alkylation, arylation, or alkenylation at positions that are typically unreactive. nih.govbeilstein-journals.org
Controlling the selectivity of reactions involving the carboxylic acid and nitro groups is another critical area of investigation. For example, developing methods for the selective reduction of the nitro group in the presence of the carboxylic acid, or vice versa, would provide valuable synthetic intermediates. The decarboxylation of pyridine carboxylic acids is a known reaction, and understanding the kinetics and mechanism of this process for the title compound could lead to controlled synthetic applications. acs.org
The steric hindrance provided by the methyl group can also be exploited to control the approach of reagents and influence the stereochemical outcome of reactions. acs.org Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for understanding and predicting these intricate reactivity patterns.
| Functional Group | Potential Reactivity to Explore | Factors Influencing Selectivity |
| Nitro Group | Nucleophilic aromatic substitution, selective reduction. nih.gov | Nature of the nucleophile, reaction conditions. |
| Carboxylic Acid | Esterification, amidation, decarboxylation. acs.org | Catalyst, temperature, solvent. |
| Methyl Group | Oxidation, radical reactions. | Reagent, reaction conditions. |
| Pyridine Ring | C-H functionalization, metal-catalyzed cross-coupling. nih.govbeilstein-journals.org | Catalyst, directing groups, steric and electronic effects. acs.orgacs.org |
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide valuable insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This information can help in predicting the most reactive sites for electrophilic and nucleophilic attack and in understanding the directing effects of the substituents. nih.gov
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents and other molecules. This can be particularly useful in understanding its behavior in biological systems or in the design of materials with specific properties.
Furthermore, computational models can be developed to predict various physicochemical properties such as solubility, pKa, and redox potential. These predictions can accelerate the design of derivatives with desired characteristics for specific applications. The use of quantum computational methods can also aid in the interpretation of spectroscopic data (FT-IR, NMR, UV-Vis), providing a deeper understanding of the molecule's structure and behavior. nih.gov
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.gov |
| Molecular Dynamics (MD) | Study of conformational dynamics and intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |
Development of Non-Traditional Applications in Chemical Technology
While pyridine derivatives are widely used in pharmaceuticals and agrochemicals, the unique structure of this compound suggests potential for non-traditional applications in chemical technology.
The presence of both a carboxylic acid and a pyridine nitrogen atom makes this compound a potential ligand for metal complexes . These complexes could find applications in catalysis, for example, in oxidation reactions or C-C coupling processes. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the substituents on the pyridine ring. mdpi.com
The nitro group, a well-known energetic functional group, suggests that derivatives of this compound could be explored as energetic materials or precursors to such materials. Careful molecular design could lead to compounds with a desirable balance of energy content and stability.
Furthermore, the rigid, planar structure of the pyridine ring, combined with the potential for intermolecular interactions through the carboxylic acid and nitro groups, makes this molecule an interesting building block for materials science . It could be used in the synthesis of polymers, metal-organic frameworks (MOFs), or co-crystals with unique optical, electronic, or porous properties. The study of co-crystals involving pyridine derivatives and dicarboxylic acids has revealed the importance of unconventional synthons in guiding their structure.
| Application Area | Rationale for this compound |
| Catalysis | Potential as a ligand for transition metal catalysts. mdpi.com |
| Energetic Materials | Presence of the nitro group. |
| Materials Science | Rigid scaffold for polymers, MOFs, and co-crystals. |
Q & A
Q. What are the common synthetic pathways for preparing 4-Methyl-6-nitropyridine-3-carboxylic acid, and what are the critical reaction parameters to control?
A two-step approach is often employed:
- Step 1 (Nitration): Introduce the nitro group to a methyl-substituted pyridine precursor under controlled nitration conditions (e.g., mixed acid systems like HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration).
- Step 2 (Carboxylation): Oxidize a methyl or halide substituent at the 3-position to a carboxylic acid. For example, use KMnO₄ in acidic or alkaline aqueous conditions at 70–80°C, ensuring precise pH control to prevent side reactions .
Critical Parameters: Temperature (<80°C), reaction time (24–72 hours for carboxylation), and stoichiometric ratios (e.g., excess oxidizing agents to ensure complete conversion).
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound, and how are they implemented?
- 1H/13C NMR: Confirm regiochemistry (e.g., nitro group at C6, methyl at C4) via proton coupling patterns and carbon chemical shifts. For example, the nitro group deshields adjacent protons, shifting signals downfield .
- HPLC-MS: Use reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid to assess purity (>95%) and detect trace by-products. Electrospray ionization (ESI) in negative mode identifies the deprotonated carboxylic acid ([M–H]⁻) .
- FTIR: Validate functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid; NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to enhance yield and reduce by-products?
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for selective nitration or carboxylation.
- Solvent Optimization: Replace aqueous ethanol with polar aprotic solvents (e.g., DMF) to improve nitro group stability during carboxylation .
- By-Product Analysis: Use LC-MS to identify intermediates (e.g., over-oxidized quinoline derivatives) and adjust reaction quenching protocols (e.g., rapid cooling post-carboxylation) .
Q. What are the key factors influencing the stability of this compound under various storage and experimental conditions?
- pH Sensitivity: The carboxylic acid group protonates below pH 3, reducing solubility and increasing precipitation risk. Store in neutral buffered solutions (pH 6–7) .
- Thermal Degradation: Decomposition occurs above 150°C; avoid prolonged heating during synthesis. Lyophilization is preferred for long-term storage .
- Light Sensitivity: Nitro groups are prone to photodegradation; use amber vials and conduct reactions under inert, dark conditions .
Q. In mechanistic studies, how does the nitro group at the 6-position affect the reactivity of the pyridine ring in electrophilic or nucleophilic reactions?
- Electron-Withdrawing Effect: The nitro group deactivates the pyridine ring, directing electrophilic substitution to the C5 position (meta to nitro). For example, bromination occurs at C5 under mild conditions .
- Nucleophilic Challenges: The electron-deficient ring resists nucleophilic attack unless activated by Lewis acids (e.g., AlCl₃ in Friedel-Crafts alkylation) .
Q. How does the presence of both nitro and carboxylic acid groups influence the solubility and chromatographic behavior of this compound?
- Solubility: Poor in nonpolar solvents (logP ~1.2); soluble in DMSO or alkaline aqueous solutions (pH >8).
- Chromatography: In reverse-phase HPLC, retention times increase with acidic mobile phases due to protonation of the carboxylic acid. Use ion-pair reagents (e.g., tetrabutylammonium bromide) to improve peak symmetry .
Q. What are the challenges in synthesizing derivatives of this compound, and how can coupling reactions be designed to preserve the carboxylic acid functionality?
- Protection Strategies: Temporarily protect the carboxylic acid as a methyl ester using CH₃I/K₂CO₃ in DMF, then perform coupling (e.g., amidation via HATU/DIPEA). Deprotect with LiOH/THF/H₂O .
- Selective Functionalization: Use directing groups (e.g., boronic esters) to modify the pyridine ring without affecting the nitro or carboxylic acid moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
